3-(2-Chloroethyl)pyridine hydrochloride
Overview
Description
3-(2-Chloroethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H9Cl2N. It is a pyridine derivative that has been found to possess various biological activities, including antitumor, antifungal, and antibacterial properties. This compound is commonly used in medical, environmental, and industrial research.
Scientific Research Applications
3-(2-Chloroethyl)pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its biological activities, including antitumor, antifungal, and antibacterial properties.
Medicine: Investigated for potential therapeutic applications due to its biological activities.
Industry: Used in the production of other chemicals and as a reagent in various industrial processes.
Safety and Hazards
“3-(2-Chloroethyl)pyridine hydrochloride” is classified as a dangerous substance . It can cause skin irritation and serious eye irritation . The safety information pictograms associated with this compound are GHS05 and GHS07 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Mechanism of Action
Target of Action
3-(2-Chloroethyl)pyridine hydrochloride is a structurally diverse pyridinium salt . Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . .
Mode of Action
Pyridinium salts, in general, are known for their reactivity and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Biochemical Pathways
Given the broad range of applications of pyridinium salts, it can be inferred that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid under normal conditions and it is stored in an inert atmosphere at 2-8°C .
Result of Action
Pyridinium salts, in general, are known for their applications in materials science and biological issues related to gene delivery .
Action Environment
It is known that the compound is stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Biochemical Analysis
Biochemical Properties
3-(2-Chloroethyl)pyridine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. For instance, it can alkylate DNA and proteins, affecting their normal biological activities. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by disrupting the normal signaling mechanisms and triggering cell death pathways. Additionally, it can alter gene expression profiles, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound can inhibit DNA synthesis by forming cross-links with DNA strands, preventing their replication. This inhibition is particularly significant in rapidly dividing cells, such as cancer cells, making the compound a potential candidate for anticancer therapies. Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in persistent changes in cellular behavior, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic benefits, while at high doses, it can cause significant toxic or adverse effects. Threshold effects have been observed, where a specific dosage range induces the desired therapeutic outcome without causing harm. Exceeding this threshold can lead to severe toxicity, including organ damage and systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities. These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s efficacy and safety .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it can interact with DNA and other nuclear proteins, leading to changes in gene expression and cellular behavior. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)pyridine hydrochloride typically involves the reaction of 3-pyridylmethanol with thionyl chloride to form 3-(chloromethyl)pyridine, which is then reacted with ethylene oxide to yield 3-(2-chloroethyl)pyridine. The final step involves the addition of hydrochloric acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The compound can be reduced to form 3-(2-ethyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reaction conditions typically involve heating the compound with the nucleophile in a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides are formed.
Reduction: 3-(2-ethyl)pyridine is formed.
Properties
IUPAC Name |
3-(2-chloroethyl)pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHZTJNWQBPUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195092 | |
Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4226-36-2 | |
Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-(2-chloroethyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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